(Z)-2-(2-((2-methoxyphenyl)imino)-4-(3-nitrophenyl)thiazol-3(2H)-yl)ethanol
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Overview
Description
(Z)-2-(2-((2-methoxyphenyl)imino)-4-(3-nitrophenyl)thiazol-3(2H)-yl)ethanol is a synthetic organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in the ring structure. This particular compound is characterized by the presence of a methoxyphenyl group, a nitrophenyl group, and an imino group attached to the thiazole ring, along with an ethanol moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(2-((2-methoxyphenyl)imino)-4-(3-nitrophenyl)thiazol-3(2H)-yl)ethanol typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a haloketone.
Introduction of Substituents: The methoxyphenyl and nitrophenyl groups are introduced through nucleophilic substitution reactions.
Formation of the Imino Group: The imino group is formed by the condensation of an amine with an aldehyde or ketone.
Attachment of the Ethanol Moiety: The ethanol group is introduced through a nucleophilic addition reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethanol moiety, to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas with a metal catalyst.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Common nucleophiles include halides, amines, and thiols.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules:
Biology
Biological Activity Studies: The compound can be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine
Drug Development: The compound can be explored as a potential lead compound for the development of new drugs targeting specific biological pathways.
Industry
Material Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of (Z)-2-(2-((2-methoxyphenyl)imino)-4-(3-nitrophenyl)thiazol-3(2H)-yl)ethanol would depend on its specific application. For example, if it exhibits antimicrobial activity, it may target bacterial cell walls or specific enzymes. If it has anticancer properties, it may interfere with cell division or induce apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds with similar thiazole ring structures but different substituents.
Imino Compounds: Compounds with similar imino groups but different ring structures.
Phenyl Derivatives: Compounds with similar phenyl groups but different functional groups.
Uniqueness
The uniqueness of (Z)-2-(2-((2-methoxyphenyl)imino)-4-(3-nitrophenyl)thiazol-3(2H)-yl)ethanol lies in its specific combination of functional groups and ring structures, which may confer unique chemical and biological properties.
Properties
IUPAC Name |
2-[2-(2-methoxyphenyl)imino-4-(3-nitrophenyl)-1,3-thiazol-3-yl]ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4S/c1-25-17-8-3-2-7-15(17)19-18-20(9-10-22)16(12-26-18)13-5-4-6-14(11-13)21(23)24/h2-8,11-12,22H,9-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVXMRAZQGLRUNH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N=C2N(C(=CS2)C3=CC(=CC=C3)[N+](=O)[O-])CCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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